molecular formula C15H15N3O2S2 B2859529 N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide CAS No. 912624-31-8

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide

Cat. No.: B2859529
CAS No.: 912624-31-8
M. Wt: 333.42
InChI Key: UVEHAFCLOBDTGS-UHFFFAOYSA-N
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Description

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide is a compound that features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps:

    Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[5,4-b]pyridine ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-florophenyl sulfonamide
  • 5-chlorothiophene-2-sulfonamide
  • 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues

Uniqueness

N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)ethane-1-sulfonamide is unique due to its specific structural features, such as the thiazolo[5,4-b]pyridine core and the ethanesulfonamide group. These features contribute to its high inhibitory activity against PI3K enzymes, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-3-22(19,20)18-12-7-6-11(9-10(12)2)14-17-13-5-4-8-16-15(13)21-14/h4-9,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEHAFCLOBDTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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